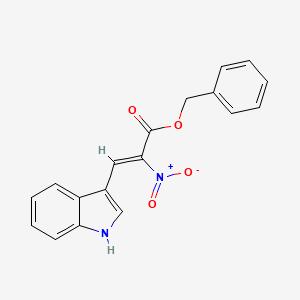

benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(24-12-13-6-2-1-3-7-13)17(20(22)23)10-14-11-19-16-9-5-4-8-15(14)16/h1-11,19H,12H2/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDHSWLARLEUHU-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=CC2=CNC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C(=C/C2=CNC3=CC=CC=C32)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate typically involves the condensation of indole-3-carbaldehyde with nitroalkenes under basic conditions. The reaction is often catalyzed by bases such as potassium carbonate or sodium hydroxide. The benzyl ester group is introduced through esterification reactions, often using benzyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate can undergo reduction to form amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Reduction: Formation of benzyl (2Z)-3-(1H-indol-3-yl)-2-aminoprop-2-enoate.

Substitution: Halogenated derivatives of the indole ring.

Scientific Research Applications

Chemistry

Benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are explored in the context of anti-cancer and anti-inflammatory activities. Its ability to modulate biological pathways makes it a promising lead compound for therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Indole moiety : A heterocyclic aromatic system common in bioactive molecules (e.g., serotonin, kinase inhibitors).

- Nitro group : Electron-withdrawing, enhancing reactivity toward nucleophiles.

Table 1: Comparison of Structural and Physicochemical Properties

Challenges and Opportunities

Biological Activity

Benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, summarizing key findings from various studies, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C16H14N2O4

- Molecular Weight : 298.29 g/mol

- SMILES Notation : Cc1c[nH]c2c1cccc2C(=C/C(=O)OCC(=O)N)C(=O)N

This compound features an indole moiety, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the condensation of benzylamine with 2-nitroacrylic acid derivatives under controlled conditions. The reaction is usually conducted in organic solvents such as dichloromethane or methanol at elevated temperatures to facilitate the formation of the desired product.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

In a study published in European Journal of Medicinal Chemistry, compounds with similar structures demonstrated potent antimicrobial effects, suggesting that this compound may possess comparable efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

A notable case study involved the evaluation of this compound against ovarian cancer xenografts in nude mice. The results indicated a tumor growth suppression rate of approximately 100% at specific dosages, underscoring its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways. The nitro group may play a crucial role in enhancing its reactivity and binding affinity to target proteins, leading to its observed biological activities.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comparative analysis was conducted on various indole derivatives, including this compound. Results showed that it was among the most effective compounds against Gram-positive bacteria .

- Anticancer Efficacy : In vivo studies demonstrated that treatment with this compound significantly inhibited tumor growth in animal models, providing a promising avenue for further clinical research .

Q & A

Q. What are the standard protocols for synthesizing benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate?

- Methodological Answer : A common approach involves condensation reactions using indole derivatives and nitroalkene precursors. For example, a modified esterification protocol using polyphosphoric acid as a catalyst at 80°C for 72 hours under inert conditions can yield the desired product. Post-synthesis, purification via solvent extraction (e.g., anhydrous ether precipitation) and column chromatography is recommended to isolate the Z-isomer .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can confirm the Z-configuration by analyzing coupling constants and NOE interactions, particularly for the nitroprop-2-enoate moiety.

- X-ray Crystallography : Resolves stereochemical ambiguities and provides precise bond angles/lengths (e.g., monoclinic crystal systems with space group P21/n) .

- HPLC : Ensures purity (>95%) and monitors reaction progress .

Q. What are the common challenges in purifying this compound?

- Methodological Answer :

- Isomer Separation : The Z/E isomerization tendency requires low-temperature crystallization or chiral stationary phases in HPLC.

- Solubility Issues : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by gradual ether addition to precipitate the product .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve Z-isomer selectivity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) favor Z-isomer formation due to kinetic control.

- Catalyst Screening : Lewis acids like ZnCl2 or Ti(OiPr)4 may stabilize transition states for Z-selectivity.

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce isomerization post-synthesis .

Q. What strategies resolve discrepancies between crystallographic and NMR structural data?

- Methodological Answer :

- Dynamic Effects : NMR may average conformations, while X-ray captures static structures. Perform variable-temperature NMR to identify dynamic behavior.

- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-311+G**) geometries to validate intramolecular interactions (e.g., H-bonding in nitro groups) .

Q. How to analyze the electronic effects of the nitro group on reactivity?

- Methodological Answer :

- Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing capacity.

- Hammett Studies : Correlate substituent effects (σ values) with reaction rates in nucleophilic additions or cycloadditions .

Q. What in silico methods predict biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on indole-binding receptors (e.g., serotonin transporters).

- Pharmacophore Modeling : Identify key motifs (nitro group, benzyl ester) for target affinity .

Q. How to design stability studies under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.

- Serum Stability : Use fetal bovine serum to assess esterase-mediated hydrolysis.

- Light Sensitivity : Conduct UV-vis spectroscopy under controlled illumination to detect nitro group photoreactivity .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in different assay systems?

- Methodological Answer :

- Assay Validation : Cross-test in orthogonal assays (e.g., cell-based vs. enzyme-linked).

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.